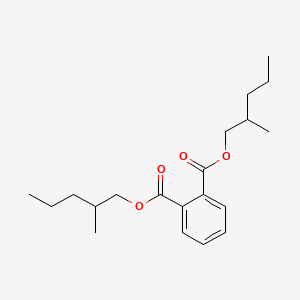

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

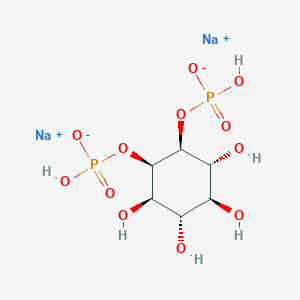

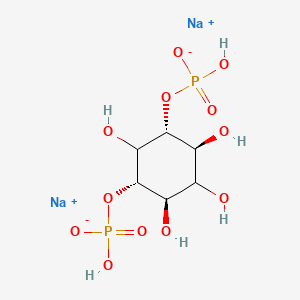

“N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H18N4O2 . It is used in the synthetic preparation of pyrazolyl-pyrimidines as selective inhibitors of CDK4/CDK6 .

Synthesis Analysis

The synthesis of “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” can be achieved from 2-Bromo-5-nitropyridine and Dimethylamine . More detailed synthesis methods and reactions leading to the formation of various piperidine derivatives can be found in the scientific literature .Molecular Structure Analysis

The InChI Code for a similar compound, 1-(6-nitropyridin-3-yl)piperidin-4-one, is 1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2 . This provides a basis for understanding the molecular structure of “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine”.Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This information can provide insights into the chemical reactions involving “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine”.科学的研究の応用

Formation of Aminals via Pummerer Rearrangement : The reaction of amines with acid chlorides, in the presence of a tertiary base, leads to the unexpected formation of aminals. This can be explained by a Pummerer type rearrangement, which is a significant finding in organic synthesis (Rakhit, Georges, & Bagli, 1979).

1,3-Dipolar Cycloaddition Reactions : Nitropyridyl isocyanates undergo 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This results in the formation of tetrazolinones and substituted amines, a process important for the development of new organic compounds (Holt & Fiksdahl, 2007).

Drug Solubility Improvement via Ultrasound Irradiation : Ultrasound irradiation is a method used to form salts from poorly soluble compounds. This approach has been applied to 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine salts, indicating a potential application in pharmaceuticals (Machado et al., 2013).

Inhibition of Nitrosation by Steric Hindrance : The nitrosation of piperidine and its derivatives in acid medium has been studied, showing that steric hindrance can affect the rate of nitrosation. This could be significant in understanding and controlling the formation of potentially harmful N-nitroso compounds (González-Mancebo et al., 1997).

Ruthenium Nitrosyl Complexes for Photorelease and Scavenging of NO : Ruthenium nitrosyl complexes with N,N-dimethyl-1-(pyridin-2-yl)-1,3,5-triazin-2-amine show potential for photocleavage and light-triggered release of NO, which is significant in medicinal chemistry and biochemistry (Giri et al., 2020).

将来の方向性

The future directions for “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” could involve further exploration of its potential use in the synthesis of pyrazolyl-pyrimidines and their applications as selective inhibitors of CDK4/CDK6 . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

特性

IUPAC Name |

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHCCAPJWNLPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)